N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
Description
Properties
CAS No. |
888425-87-4 |
|---|---|
Molecular Formula |
C22H21F2N5O3S |
Molecular Weight |
473.5 |
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C22H21F2N5O3S/c1-10-6-11(2)17(12(3)7-10)26-16(30)9-33-22-28-19(25)18(21(32)29-22)27-20(31)13-4-5-14(23)15(24)8-13/h4-8H,9H2,1-3H3,(H,26,30)(H,27,31)(H3,25,28,29,32) |
InChI Key |
SPQSYJCIPGOLDL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound with potential therapeutic applications. Its structure combines features typical of pyrimidine derivatives and benzamide compounds, which are often explored for their biological activities, particularly in cancer therapy and other medicinal applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 426.48 g/mol. The presence of various functional groups, including an amine, thioether, and difluorobenzamide moiety, suggests a rich profile for biological interaction.
| Property | Details |
|---|---|
| Molecular Formula | C20H22F2N4O2S |
| Molecular Weight | 426.48 g/mol |
| Functional Groups | Amine, Thioether, Difluorobenzamide |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds in the same chemical class. For instance, derivatives of pyrimidine-based compounds have shown significant antiproliferative activity against various human tumor cell lines. The mechanism often involves disruption of microtubule dynamics leading to cell cycle arrest.
- Cell Line Testing : Compounds similar to this compound were tested against a panel of tumor cell lines using MTT assays. Results indicated varying degrees of activity:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced significantly by its structural components:
- Thioether Linkage : Enhances reactivity and may improve binding affinity to biological targets.
- Difluorobenzamide Moiety : Potentially increases lipophilicity, aiding in cellular uptake.
Case Studies
Several studies have explored the biological activity of structurally similar compounds:
- Study on Pyrimidine Derivatives :
-
Mechanistic Insights :
- Research indicated that treatment with certain pyrimidine derivatives led to increased multipolar spindle formation during mitosis, suggesting a disruption in normal cell division processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
